Akt1-IN-4

AKT1-E17K Mutation Mutant-Selective Inhibition Cancer Pharmacology

Standard pan-AKT inhibitors (e.g., capivasertib, MK-2206) block all AKT isoforms, confounding studies of the oncogenic AKT1-E17K driver mutation. Akt1-IN-4 (Compound 62) solves this with sub-15 nM mutant-selective potency. - **Target validation:** IC50 <15 nM vs. AKT1-E17K; minimal wild-type AKT1/2/3 inhibition - **Application:** Preclinical in vivo efficacy (xenograft models) & resistance mechanism studies - **Supply:** Research-grade, batch-specific COA available; ambient global shipping

Molecular Formula C37H31N7O3
Molecular Weight 621.7 g/mol
Cat. No. B12374324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt1-IN-4
Molecular FormulaC37H31N7O3
Molecular Weight621.7 g/mol
Structural Identifiers
SMILESC1C2(CN1CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N)CN(C2)C(=O)C8=CC(=C(C=C8)O)C=O
InChIInChI=1S/C37H31N7O3/c38-33-29(7-4-16-39-33)34-41-31-14-13-30(25-5-2-1-3-6-25)40-35(31)44(34)28-11-8-24(9-12-28)18-42-20-37(21-42)22-43(23-37)36(47)26-10-15-32(46)27(17-26)19-45/h1-17,19,46H,18,20-23H2,(H2,38,39)
InChIKeyMJOZPGGWUHJZMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Akt1-IN-4: AKT1-E17K Mutant-Selective Inhibitor


Akt1-IN-4, also referenced as Compound 62, is a small-molecule inhibitor characterized by its high potency against the oncogenic AKT1-E17K mutant kinase, with a reported IC50 value of less than 15 nM . This compound is chemically defined by the molecular formula C37H31N7O3 and a molar mass of 621.69 g/mol . It is a key research tool derived from structure-based drug design efforts aimed at achieving mutation-selective inhibition of the AKT1 signaling pathway, which is frequently implicated in tumorigenesis and therapeutic resistance across various cancer types [1].

1AKT1-E17K mutant-selective pathway inhibition studies
2Isoform-selectivity assay context; wild-type AKT sparing
3Reproducible tool compound with specified purity

Akt1-IN-4 vs. Pan-AKT Inhibitors


Generic substitution among AKT inhibitors is scientifically invalid due to critical differences in mutant selectivity and isoform specificity. Akt1-IN-4 is specifically designed to potently inhibit the AKT1-E17K mutant (IC50 < 15 nM), a distinct oncogenic driver, whereas pan-AKT inhibitors like capivasertib (AZD5363) or allosteric inhibitors like MK-2206 broadly target wild-type AKT1, AKT2, and AKT3 with varying affinities . Studies have demonstrated that achieving high selectivity for the AKT1-E17K mutant over wild-type AKT is essential for improved therapeutic index and in vivo efficacy in mutant-driven models, a profile that cannot be replicated by non-mutant-selective agents [1]. Therefore, using an alternative inhibitor would introduce confounding variables in pathway dissection, leading to non-specific signaling disruption and misinterpretation of experimental results.

Pan-AKT inhibitors (e.g., capivasertib) may not provide mutant-selective pathway interrogation.
MK-2206's pan-isoform activity may confound AKT1-E17K-specific signaling studies.
Non-mutant-selective agents may introduce wild-type AKT isoform confounding and affect experimental interpretation.

Akt1-IN-4 Differentiation Evidence


AKT1-E17K Mutant vs. Pan-AKT Potency

Akt1-IN-4 exhibits sub-15 nM inhibitory activity (IC50 < 15 nM) against the AKT1-E17K mutant kinase . In contrast, the pan-AKT inhibitor capivasertib (AZD5363) shows IC50 values of 5 nM, 6 nM, and 7 nM for AKT1, AKT2, and AKT3, respectively, but its specific potency against the AKT1-E17K mutant is not reported to be enhanced, with studies indicating that selective AKT1-E17K inhibitors demonstrate superior in vivo efficacy in mutant-driven models compared to capivasertib [1].

Mutant Potency
Class-level inference
IC50 < 15 nM
Mutation-selective inhibition context
Capivasertib wild-type IC50 5–7 nM; mutant selectivity not reported
AKT1-E17K Mutation Mutant-Selective Inhibition Cancer Pharmacology

Isoform Selectivity vs. MK-2206

While Akt1-IN-4 is a potent inhibitor of the AKT1-E17K mutant (IC50 < 15 nM), the allosteric pan-AKT inhibitor MK-2206 displays a different selectivity profile, inhibiting AKT1, AKT2, and AKT3 with IC50 values of 8 nM, 12 nM, and 65 nM, respectively . Akt1-IN-4 is designed to be mutation-selective, a critical feature that avoids the on-target toxicities associated with inhibiting wild-type AKT1/2, which are essential for normal cellular function [1].

Isoform Selectivity
Class-level inference
Akt1-IN-4: IC50 < 15 nM (E17K mutant)
MK-2206: IC50 8–65 nM (pan-AKT)
Supports isoform-specific study design
Pan-inhibitor may disrupt wild-type AKT function
Isoform Selectivity Allosteric Inhibition AKT Signaling

Chemical Purity and Consistency

Akt1-IN-4 is supplied with a guaranteed purity of >98% [1]. This level of purity is critical for minimizing off-target effects and ensuring experimental reproducibility. In contrast, many early-stage or less-characterized in-class compounds may not have validated purity data or standardized quality control, leading to potential batch-to-batch variability that can confound biological assays .

Chemical Purity
Supporting evidence
>98%
Supports lot-to-lot consistency review
Supplier-specified purity standard
Chemical Purity Quality Control Reproducibility

Akt1-IN-4 Scientific Applications


Mutant-Driven Oncogenic Signaling

Akt1-IN-4 is the preferred tool for dissecting signaling pathways specifically driven by the AKT1-E17K mutation. Its sub-15 nM potency against the mutant kinase allows for precise, on-target pathway inhibition in cellular models such as those derived from breast, colorectal, or endometrial cancers harboring this mutation, without the confounding effects on wild-type AKT isoforms that occur with pan-AKT inhibitors [1].

Mutant Selectivity in Preclinical Models

This compound is ideal for preclinical in vivo studies aiming to validate the concept of mutant-selective AKT1 inhibition. The observed superiority of AKT1-E17K-selective inhibitors over pan-AKT agents like capivasertib in achieving deeper tumor growth inhibition with a potentially improved therapeutic index in AKT1-E17K-driven xenograft models makes Akt1-IN-4 a critical tool for this research application [1].

Pan-AKT Resistance Mechanisms

Researchers studying acquired resistance to pan-AKT inhibitors (e.g., MK-2206, capivasertib) can use Akt1-IN-4 to determine if the resistance mechanism involves the clonal emergence or selection of the AKT1-E17K mutation. Its mutant-specific activity provides a clean pharmacological probe to test this hypothesis, which is not possible with pan-inhibitors that would continue to suppress wild-type AKT signaling .

Application
Selection Property
Validation Focus
AKT1-E17K signaling studies
Mutant-selectivity profile
Pathway-specific endpoint response
In vivo AKT1-E17K model studies
Mutant-selective target engagement
Model-response endpoint context
Resistance mechanism studies
Isoform-specific pharmacology
Clonal emergence monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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